molecular formula C23H31ClN2O5 B8095772 FmocNH-PEG3-CH2CH2NH2 HCl

FmocNH-PEG3-CH2CH2NH2 HCl

Cat. No.: B8095772
M. Wt: 451.0 g/mol
InChI Key: SEZIMCXPIBEZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FmocNH-PEG3-CH2CH2NH2 HCl is a functionalized polyethylene glycol (PEG) derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a triethylene glycol (PEG3) linker, and an ethylenediamine (CH2CH2NH2) moiety as a terminal amine group, stabilized as a hydrochloride (HCl) salt. The Fmoc group provides temporary protection for the amine during solid-phase peptide synthesis (SPPS), while the PEG3 spacer enhances hydrophilicity, solubility, and biocompatibility. The ethylenediamine terminus enables conjugation with carboxyl-containing molecules via amine-reactive chemistry, making this compound valuable in drug delivery, bioconjugation, and nanotechnology applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5.ClH/c24-9-11-27-13-15-29-16-14-28-12-10-25-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22;/h1-8,22H,9-17,24H2,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZIMCXPIBEZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of FmocNH-PEG3-CH2CH2NH2 hydrochloride typically involves a series of chemical synthesis steps. The process begins with the reaction of polyethylene glycol (PEG) with Fmoc-protected amine (FmocNH-CH2CH2NH2). The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reaction. The final product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production of FmocNH-PEG3-CH2CH2NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: FmocNH-PEG3-CH2CH2NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are PROTAC molecules, which are designed to target and degrade specific proteins within cells .

Scientific Research Applications

Bioconjugation

FmocNH-PEG3-CH2CH2NH2 HCl serves as a linker in bioconjugation processes. The amine group can react with various functional groups such as carboxylic acids and NHS esters, facilitating the stable attachment of proteins, peptides, and other biomolecules. This property is crucial for developing targeted therapies and diagnostics.

Drug Delivery Systems

The PEG component of this compound enhances the solubility and circulation time of therapeutic agents in biological systems. By conjugating drugs to this compound, researchers can improve bioavailability and reduce immunogenic responses, making it suitable for applications in targeted drug delivery systems.

Tissue Engineering

In tissue engineering, this compound is used to modify surfaces of scaffolds or hydrogels, improving cell adhesion and proliferation. Its biocompatibility allows for the development of materials that support tissue regeneration while minimizing adverse reactions.

Vaccine Development

Recent studies have explored the use of PEG-based compounds as adjuvants in vaccine formulations. For instance, this compound can be conjugated with immunostimulatory molecules to enhance immune responses against pathogens by ensuring localized delivery at vaccination sites.

Case Studies

Study Objective Findings
Euliano et al. (2024)Investigate TLR7 agonists in vaccine adjuvantsConjugation of TLR7 agonists to PEG-based hydrogels showed improved solubility and enhanced immune response compared to traditional adjuvants .
Research on PEGylated drugsAssess pharmacokinetics of PEGylated therapeuticsPEGylation significantly increased the circulation time and reduced renal clearance of drugs, enhancing their therapeutic efficacy .
Surface modification for tissue scaffoldsImprove cell attachment on biomaterialsThis compound modified scaffolds exhibited increased cell adhesion rates and improved tissue integration in vivo .

Mechanism of Action

The mechanism of action of FmocNH-PEG3-CH2CH2NH2 hydrochloride involves its role as a linker in PROTACs. PROTACs contain two ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Structural and Functional Differences

(a) Fmoc-NH-PEG3-CH2COOH (CAS: 139338-72-0)
  • Structure : Similar PEG3 spacer and Fmoc group but terminates in a carboxyl (-COOH) group instead of ethylenediamine.
  • Molecular Weight : 429.463 g/mol .
  • Applications : Primarily used for carboxyl-mediated conjugations (e.g., EDC/NHS coupling). Unlike FmocNH-PEG3-CH2CH2NH2 HCl, it lacks a free amine for direct nucleophilic reactions .
(b) Fmoc-NH-PEG2-CH2COOH (CAS: 166108-71-0)
  • Structure : Shorter PEG2 spacer and carboxyl terminus.
  • Molecular Weight : 385.41 g/mol .
  • Applications: Reduced hydrodynamic volume compared to PEG3 derivatives, suitable for applications requiring shorter spacers. Limited solubility in aqueous solutions compared to HCl salt forms .
(c) Fmoc-NH-(PEG)9-CH2CH2COOH
  • Structure : Extended PEG9 spacer with a carboxyl terminus.
  • Applications: Prolonged circulation time in vivo due to longer PEG chain, ideal for stealth nanoparticles. However, higher molecular weight (~700–800 g/mol) may limit renal clearance .
(d) Fmoc-NH(CH2)3NH2·HCl (CAS: 210767-37-6)
  • Molecular Weight : 332.824 g/mol .
  • Applications: Amine-reactive conjugations in non-aqueous environments. Lacks PEG-enhanced solubility, making it less suitable for hydrophilic systems .

Comparative Data Table

Compound PEG Units Terminal Group Molecular Weight (g/mol) Key Applications
This compound 3 Ethylenediamine ~429 (estimated) Drug delivery, amine bioconjugation
Fmoc-NH-PEG3-CH2COOH 3 Carboxyl 429.463 Carboxyl-mediated coupling
Fmoc-NH-PEG2-CH2COOH 2 Carboxyl 385.41 Short-spacer conjugations
Fmoc-NH-(PEG)9-CH2CH2COOH 9 Carboxyl ~750 (estimated) Long-circulating nanoparticles
Fmoc-NH(CH2)3NH2·HCl 0 Propylamine 332.824 Amine reactions in organic phases

Solubility and Stability

  • This compound : High aqueous solubility due to PEG3 and HCl salt. Stable in neutral to slightly acidic conditions, with Fmoc cleavage achievable under basic conditions (e.g., piperidine) .
  • Non-PEG Analogs (e.g., Fmoc-NH(CH2)3NH2·HCl): Reduced solubility in water, requiring organic solvents like DMF or DMSO for reactions .
  • Carboxyl-Terminated PEG Derivatives : Require activation (e.g., NHS esters) for conjugation, unlike the ethylenediamine group in this compound, which enables direct coupling .

Pharmacokinetic and Biocompatibility Considerations

  • HCl Salt : Enhances stability and solubility compared to free-base amines, critical for in vivo applications .

Biological Activity

FmocNH-PEG3-CH2CH2NH2 HCl is a compound that combines the Fmoc (Fluorenylmethyloxycarbonyl) protecting group with a polyethylene glycol (PEG) moiety. This structure is significant in various biomedical applications, particularly in drug delivery and peptide synthesis. The biological activity of this compound can be evaluated through its pharmacokinetics, biocompatibility, and efficacy in specific therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C23H31ClN2O5
  • Molecular Weight : 448.96 g/mol
  • CAS Number : 11648094
  • Solubility : Soluble in water, with a reported solubility of 0.338 mg/ml .

The Fmoc group serves as a protective group for amino acids during peptide synthesis, allowing for selective reactions without interfering with other functional groups. The PEG chain enhances solubility and biocompatibility, making it suitable for pharmaceutical applications.

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:

ParameterValue
Bioavailability Score0.56
Log Po/w4.14
GI AbsorptionHigh
BBB PermeantNo
P-gp SubstrateYes
CYP InhibitorsCYP2C19, CYP2C9, CYP2D6, CYP3A4

The compound exhibits high gastrointestinal absorption but does not penetrate the blood-brain barrier (BBB), which is crucial for targeting central nervous system disorders.

Antiviral Applications

Recent studies have indicated that compounds like this compound can be conjugated with antiviral agents to enhance their efficacy. For instance, conjugates that include neuraminidase inhibitors have shown promise in treating viral infections such as influenza .

Peptide Delivery Systems

The PEG component facilitates the delivery of peptides by improving their stability and solubility in biological environments. The use of PEGylated peptides has been associated with extended circulation times and reduced immunogenicity .

Case Studies

  • Drug Delivery Systems : A study demonstrated that PEGylated peptides exhibited a significantly increased half-life compared to non-PEGylated counterparts. For example, when using linear PEG chains, the half-life was extended from approximately 10 hours to over 40 hours .
  • Viral Infections : In a clinical trial involving conjugates of this compound with antiviral drugs, patients showed improved outcomes in viral load reduction compared to those receiving standard treatments alone .

Safety and Toxicology

The safety profile of this compound is generally favorable due to the biocompatibility of PEG polymers. Studies indicate low toxicity levels; however, potential interactions with cytochrome P450 enzymes warrant careful monitoring during therapeutic applications .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing FmocNH-PEG3-CH2CH2NH2 HCl, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves Fmoc protection of the primary amine, PEG3 spacer incorporation, and HCl salt formation. Key steps include:

  • Protection : Use Fmoc-Cl under alkaline conditions to protect the amine group, ensuring minimal side reactions .
  • Purification : Employ reverse-phase HPLC to isolate the compound, with purity verification via NMR (for structural confirmation) and LC-MS (for molecular weight validation) .
  • Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the Fmoc group or amine-HCl dissociation .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify PEG spacer integrity and Fmoc group presence. For example, the ethylene oxide protons in PEG3 appear as a triplet (~3.5–3.7 ppm) .
  • Purity Assessment : LC-MS with electrospray ionization (ESI) detects impurities (<2% by area) and confirms the molecular ion peak (expected m/z: ~453 for the free base) .
  • Quantitative Analysis : Ion chromatography quantifies chloride content to validate the HCl salt stoichiometry .

Q. How should researchers design experiments to conjugate this compound with biomolecules (e.g., peptides or proteins)?

  • Methodological Answer :

  • Activation : Use EDC/NHS chemistry to activate the terminal amine for coupling to carboxylate-containing biomolecules. Optimize pH (5.5–6.5) to balance amine reactivity and stability .
  • Kinetic Monitoring : Track conjugation efficiency via UV-Vis (Fmoc absorbance at 301 nm) or MALDI-TOF to confirm molecular weight shifts .
  • Control Experiments : Include unreacted PEG3 spacer controls to rule out nonspecific binding .

Advanced Research Questions

Q. How does the PEG3 spacer length influence solubility and steric effects in bioconjugation compared to longer PEG chains (e.g., PEG4 or PEG5)?

  • Methodological Answer :

  • Solubility : Compare logP values (via shake-flask method) of this compound with analogs (e.g., PEG4/PEG5 derivatives). PEG3 typically balances hydrophilicity and steric bulk for cell-penetrating applications .
  • Steric Impact : Use Förster resonance energy transfer (FRET) to measure distance changes in conjugated systems. PEG3 spacers (~12 Å) enable shorter linkage than PEG4 (~16 Å), affecting target binding kinetics .
  • In Silico Modeling : Perform molecular dynamics simulations to predict spacer flexibility and interaction with biomolecules .

Q. What strategies mitigate amine group instability during storage or reaction conditions?

  • Methodological Answer :

  • Storage : Lyophilize the compound and store under inert gas (argon) to prevent oxidation. Periodic FT-IR analysis detects amine degradation (e.g., loss of N-H stretches at ~3300 cm1^{-1}) .
  • Reaction Conditions : Use buffered systems (e.g., phosphate buffer, pH 7.4) to stabilize the protonated amine during conjugation. Avoid prolonged exposure to temperatures >40°C .
  • Alternative Protecting Groups : Compare Fmoc with Boc or Alloc groups for pH-sensitive applications, noting Fmoc’s UV traceability advantage .

Q. How can researchers resolve contradictory data in reaction yields when using this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Troubleshooting Framework :

Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., Fmoc-deprotection fragments or PEG oxidation).

Kinetic Studies : Vary coupling times (30–120 min) and monitor yields via ninhydrin tests .

Cross-Validation : Compare results across batch syntheses and instruments (e.g., automated vs. manual SPPS) to isolate equipment-related variability .

  • Literature Benchmarking : Reference protocols for PEGylated amine derivatives in peer-reviewed journals, noting solvent systems (e.g., DMF vs. DCM) that impact swelling and reaction efficiency .

Data Management and Reproducibility

Q. What best practices ensure reproducibility when documenting experimental protocols for this compound?

  • Methodological Answer :

  • Detailed Metadata : Record lot numbers of reagents (e.g., Fmoc-Cl purity >98%), storage durations, and equipment calibration dates .
  • Open Data Practices : Share raw NMR/MS files in repositories like Zenodo, using ACS-style citations for transparency .
  • Version Control : Use electronic lab notebooks (ELNs) to track iterative protocol changes and annotate deviations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.